N'-(3,5-Dimethylphenyl)-N,N-dimethylurea

Description

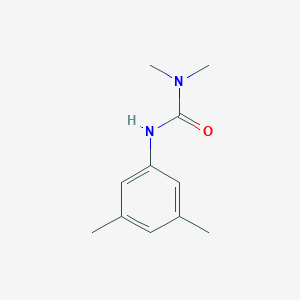

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENDNINAWQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190097 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36627-56-2 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036627562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Chemical Transformations of N 3,5 Dimethylphenyl N,n Dimethylurea

Advanced Synthetic Pathways to N'-(3,5-Dimethylphenyl)-N,N-dimethylurea

The construction of this compound, an unsymmetrical trisubstituted urea (B33335), can be approached through several strategic pathways. These methods focus on the efficient and controlled formation of the core urea linkage and the precise introduction of its distinct substituents.

Design and Implementation of Urea Bond Formation Strategies

The formation of the urea bond is the cornerstone of synthesizing this compound. Classical and modern methodologies can be adapted for this purpose. A primary and highly effective route involves the reaction of an isocyanate with an amine. nih.gov Specifically, 3,5-dimethylphenyl isocyanate can be reacted with dimethylamine (B145610) to yield the target compound. This reaction is typically straightforward and high-yielding.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or S,S-dimethyl dithiocarbonate, can be employed. nih.govresearchgate.net These reagents can react sequentially with the two required amine components. For instance, reacting 3,5-dimethylaniline (B87155) with a phosgene equivalent would first generate the corresponding isocyanate or a related reactive intermediate, which is then treated with dimethylamine in situ to form the final product. researchgate.net

More recent advancements have focused on metal-catalyzed carbonylation reactions. Palladium-catalyzed processes, for example, can couple aryl halides or triflates with amines and a carbon monoxide source to construct the urea moiety. organic-chemistry.org Another innovative approach utilizes hypervalent iodine reagents like PhI(OAc)₂ to mediate the coupling of amides and amines under mild, metal-free conditions, offering a versatile route to unsymmetrical ureas. mdpi.com

Methods for Introducing the 3,5-Dimethylphenyl Moiety onto the Urea Scaffold

Attaching the 3,5-dimethylphenyl group is a critical step that defines the identity of the molecule. The most direct method involves using 3,5-dimethylaniline as a primary building block. This amine can be converted into a more reactive species, such as 3,5-dimethylphenyl isocyanate, before reaction with dimethylamine.

A different strategy involves building the urea scaffold first and then introducing the aryl group. Palladium-catalyzed amidation (Buchwald-Hartwig coupling) allows for the arylation of pre-existing ureas. organic-chemistry.org In this scenario, N,N-dimethylurea could potentially be coupled with an activated 3,5-dimethylphenyl derivative, such as 1-bromo-3,5-dimethylbenzene (B43891) or 1-iodo-3,5-dimethylbenzene. This method is tolerant of a wide range of functional groups and has proven effective for creating N-aryl ureas. organic-chemistry.org

Regioselective Approaches for N,N-Dimethylurea Functionalization

Functionalizing N,N-dimethylurea in a regioselective manner presents a unique synthetic challenge. Direct functionalization to prepare it for subsequent coupling with the 3,5-dimethylphenyl moiety requires careful control. One potential, though less direct, route involves the regioselective N-alkylation or N-acylation of a more complex urea precursor that can be later simplified to the desired product. For instance, studies on N,N'-diarylureas have shown that alkylation can be directed to a specific nitrogen atom based on steric and electronic factors. nih.gov

While direct regioselective functionalization of N,N-dimethylurea itself is not a commonly cited pathway for this specific synthesis, the principles of urea reactivity suggest that one nitrogen could be selectively protected or activated. However, the symmetry of N,N-dimethylurea makes such a selective reaction inherently difficult. Therefore, synthetic strategies that introduce the aryl and dimethylamino groups in separate, controlled steps are generally preferred.

Catalytic Systems and Reaction Conditions in this compound Synthesis

Catalysis plays a pivotal role in modern, efficient syntheses of urea derivatives. For pathways involving cross-coupling reactions, palladium-based catalysts are predominant. Systems employing palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source are common. organic-chemistry.orgacs.org The efficacy of these catalysts is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands such as Xantphos are often used to facilitate the challenging C-N bond formation. acs.orgresearchgate.net

For syntheses utilizing phosgene-free carbonylating agents, various catalytic systems can be employed. For example, the selenium-catalyzed carbonylation of nitroarenes with carbon monoxide (CO) can produce symmetrical diarylureas, and this methodology can be adapted for unsymmetrical syntheses. researchgate.net Solvent-free approaches using reagents like catechol carbonate have also been developed, proceeding efficiently at room temperature without the need for a catalyst. unibo.it

| Synthetic Method | Catalyst/Reagent | Ligand | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Amidation | Pd(OAc)₂ | Bippyphos | Base (e.g., NaOtBu), Toluene, Heat | Good to Excellent | organic-chemistry.org |

| Pd-Catalyzed Cross-Coupling | Pd₂(dba)₃ | Xantphos | Base (e.g., NaOtBu), Heat | Good | acs.org |

| Carbonylation with DMDTC | S,S-Dimethyl dithiocarbonate | N/A | Two-step, room temp then 50-70°C | High (avg. 94%) | researchgate.net |

| Hypervalent Iodine-Mediated | PhI(OAc)₂ | N/A | Mild, metal-free | Low to Moderate | mdpi.com |

Exploration of Chemical Reactivity and Derivatization Routes for this compound

The chemical reactivity of this compound is largely dictated by the electronic properties of its constituent parts: the electron-rich 3,5-dimethylphenyl ring and the urea functionality.

Electrophilic and Nucleophilic Reactions on the Aryl Ring

Electrophilic Aromatic Substitution:

The N,N-dimethylurea substituent acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. The two methyl groups on the ring at positions 3 and 5 are also weakly activating, ortho, para-directing groups.

Considering these combined effects, the potential sites for electrophilic attack are the C2, C4, and C6 positions.

C4 (para-position): This position is activated by the urea group and is sterically accessible, making it a likely site for substitution.

C2 and C6 (ortho-positions): These positions are also electronically activated by the urea group. However, they are sterically more hindered due to the adjacent urea moiety and the methyl group (for C2), which might reduce the rate of reaction at these sites compared to the C4 position.

Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur predominantly at the C4 position of the 3,5-dimethylphenyl ring. masterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N'-(4-Nitro-3,5-dimethylphenyl)-N,N-dimethylurea |

| Bromination | Br₂, FeBr₃ | N'-(4-Bromo-3,5-dimethylphenyl)-N,N-dimethylurea |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N'-(4-Acyl-3,5-dimethylphenyl)-N,N-dimethylurea |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the aryl ring of this compound is generally not feasible under standard conditions. nih.gov SNAr reactions require an aromatic ring that is activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). semanticscholar.orgnih.gov The 3,5-dimethylphenyl ring in the title compound is electron-rich due to the activating effects of the urea and methyl substituents, and it lacks a suitable leaving group. Consequently, it is highly deactivated towards nucleophilic attack. nih.gov For a nucleophilic substitution to occur, the ring would first need to be functionalized with appropriate electron-withdrawing and leaving groups through other chemical transformations.

Transformations Involving the Urea Amide Linkage

The urea functional group is characterized by a resonance-stabilized amide linkage, which imparts significant stability. Consequently, transformations involving the cleavage of the C-N bonds within the urea moiety of this compound typically require forcing conditions or specific catalytic activation.

Under basic conditions, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the urea linkage often necessitates elevated temperatures for this transformation to proceed at a practical rate. researchgate.net

Table 1: General Conditions for Urea Hydrolysis

| Condition | Reagents | Products | Plausibility for this compound |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), heat | 3,5-dimethylaniline, Dimethylamine, CO₂ | High |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), heat | 3,5-dimethylaniline, Dimethylamine, CO₂ | High |

This table presents generalized conditions for urea hydrolysis and their expected applicability to the target compound based on the reactivity of similar structures.

Selective Functionalization of Nitrogen Centers

The differential substitution of the two nitrogen atoms in this compound allows for selective functionalization. The nitrogen atom attached to the 3,5-dimethylphenyl group is less sterically hindered and its lone pair is delocalized into the aromatic ring, influencing its nucleophilicity. In contrast, the dimethylated nitrogen is more sterically accessible for certain reactions.

N-Alkylation and N-Arylation: The alkylation of ureas can be challenging due to the decreased nucleophilicity of the nitrogen atoms compared to amines. However, under appropriate basic conditions, deprotonation of the N-H bond can occur, facilitating subsequent alkylation. For this compound, selective alkylation would likely occur at the nitrogen bearing the aryl group. Research on unsymmetrical N,N'-diarylureas has shown that regioselective alkylation can be achieved, often at the more sterically congested nitrogen. nih.gov

A plausible strategy for the selective alkylation of this compound would involve the use of a strong base to generate the corresponding urea anion, followed by reaction with an alkyl halide.

Directed Ortho-Metalation: A powerful strategy for the functionalization of aromatic rings is directed ortho-metalation, where a substituent directs the deprotonation of a nearby aromatic C-H bond by an organolithium reagent. While the dimethylamino group of this compound could potentially direct metalation, studies on the closely related N'-(2-methylphenyl)-N,N-dimethylurea have shown that lithiation with tert-butyllithium (B1211817) occurs at the nitrogen and the benzylic methyl group. This suggests that for this compound, metalation would likely occur at the N-H position and potentially at one of the methyl groups on the phenyl ring, rather than direct ortho-lithiation to the urea moiety. researchgate.net

Table 2: Potential Selective Functionalization Reactions

| Reaction | Reagents | Expected Product | Basis of Prediction |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. RX (Alkyl Halide) | N-Alkyl-N'-(3,5-dimethylphenyl)-N,N-dimethylurea | General reactivity of ureas and studies on N,N'-diarylureas. nih.gov |

| Lithiation | t-BuLi | Lithiation at N-H and/or benzylic positions | Analogy to N'-(2-methylphenyl)-N,N-dimethylurea. researchgate.net |

This table outlines potential selective functionalization reactions for this compound based on established methodologies for similar compounds.

Stereochemical Control in Subsequent Chemical Modifications

Achieving stereochemical control in reactions involving derivatives of this compound would typically involve the introduction of a chiral element, either as a chiral auxiliary, a chiral reagent, or a chiral catalyst.

Use as a Chiral Ligand or Catalyst: While this compound itself is achiral, it could be derivatized to incorporate a chiral moiety. The resulting chiral urea could then potentially serve as an organocatalyst. Chiral ureas and thioureas are known to be effective catalysts in a variety of asymmetric transformations, activating substrates through hydrogen bonding. nih.govresearchgate.net For instance, a chiral derivative of this compound could be synthesized and explored as a catalyst in asymmetric aldol (B89426) or Mannich reactions.

Substrate-Controlled Diastereoselective Reactions: If a chiral center is introduced into the this compound scaffold, for example, through the alkylation with a chiral electrophile, this new stereocenter can direct the stereochemical outcome of subsequent reactions. The urea functionality, with its defined geometry and hydrogen bonding capabilities, can influence the facial selectivity of reactions at nearby prochiral centers.

Table 3: Strategies for Stereochemical Control

| Strategy | Approach | Potential Application |

| Chiral Catalyst | Synthesis of a chiral derivative of this compound to be used as an organocatalyst. | Asymmetric additions to carbonyls or imines. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the urea nitrogen, followed by a diastereoselective reaction and subsequent removal of the auxiliary. | Synthesis of enantiomerically enriched products. |

| Substrate Control | Introduction of a stereocenter into the molecule to direct the stereochemistry of subsequent transformations. | Diastereoselective synthesis. |

This table summarizes potential strategies to achieve stereochemical control in reactions involving derivatives of this compound.

Mechanistic Investigations into the Actions of N 3,5 Dimethylphenyl N,n Dimethylurea and Its Analogues

Elucidation of Biochemical and Physiological Mechanisms

Aryl-substituted compounds featuring the 3,5-dimethylphenyl moiety have been identified as potent inhibitors of photosynthesis. The primary mechanism of action for these molecules, including analogues of N'-(3,5-Dimethylphenyl)-N,N-dimethylurea, is the inhibition of photosynthetic electron transport (PET) within Photosystem II (PSII).

These inhibitors function by binding to the QB binding niche on the D1 protein, a core subunit of the PSII complex located in the thylakoid membranes of chloroplasts. This binding action competitively displaces plastoquinone, the native molecule, from the QB site. The consequence of this interference is a blockage of electron flow from the primary quinone acceptor, QA, to QB. This disruption of the electron transport chain effectively halts the process of CO2 fixation and the production of ATP, leading to the cessation of photosynthesis and ultimately causing plant death. Research on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides demonstrated that the derivative containing the 3,5-dimethylphenyl group was among the most active in inhibiting PET in spinach chloroplasts.

For aryl-substituted carboxamides, the position of substituents on the anilide ring is a critical determinant of PET-inhibiting efficacy. Research has consistently shown that disubstitution at the 3,5-positions (both meta positions) on the phenyl ring is highly preferred for potent activity. For instance, in a study of various disubstituted 3-hydroxynaphthalene-2-carboxanilides, the N-(3,5-dimethylphenyl) derivative exhibited one of the highest PET-inhibiting activities.

Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and lipids, is another dominant factor. The hydrophobic nature of the QB binding domain on the D1 protein necessitates optimal lipophilicity for effective binding. Furthermore, the electronic properties of the substituents play a significant role. Generally, the presence of electron-withdrawing groups on the phenyl ring contributes favorably to the PET-inhibiting activity of these compounds. The interplay of these steric, lipophilic, and electronic factors is key to designing potent PSII inhibitors based on the 3,5-dimethylphenyl scaffold.

Table 1: PET-Inhibiting Activity of Selected 3-Hydroxynaphthalene-2-carboxanilide Analogues

| Compound Name | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | ~10 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluoro | ~10 |

| N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | ~10 |

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethoxy | 24.5 |

| N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethoxy | 183 |

IC₅₀ represents the concentration required to cause a 50% decrease in the oxygen evolution rate in spinach chloroplasts.

Molecular Interactions and Target Binding Studies

The primary biomolecular receptor for this compound and its analogues in the context of photosynthesis inhibition is the D1 protein of the PSII reaction center. Phenylurea herbicides, such as diuron (B1670789), are known to bind within a specific pocket on the D1 protein, referred to as the QB binding niche.

The binding is characterized by a combination of hydrophobic interactions and hydrogen bonds. The 3,5-dimethylphenyl group fits into a hydrophobic region of the binding site. Molecular docking studies on related phenylurea herbicides have shown that the interactions are highly specific. For example, the well-studied herbicide diuron, which has a 3,4-dichloro substitution, is known to form a crucial hydrogen bond between its carbonyl oxygen and the side chain of the histidine 215 (His215) residue within the QB pocket. nih.gov This specific interaction is critical for stabilizing the inhibitor within the binding site and is a key factor in its high affinity and potent inhibitory activity. nih.gov The dispersion of mutations that confer herbicide resistance throughout the region of the D1 protein that forms the binding niche indicates the complex nature of the direct and indirect interactions that affect herbicide binding.

The urea (B33335) functional group is a key feature of this compound, playing a central role in molecular recognition through the formation of hydrogen bonds. The NH group of the urea moiety acts as a strong hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. researchgate.netmdpi.com

In the context of the D1 protein binding site, the ability of the urea group to form specific hydrogen bonds is critical for high-affinity binding. As seen with the herbicide diuron, a hydrogen bond forms between the herbicide's carbonyl group and the His215 residue of the D1 protein. nih.gov This interaction anchors the molecule in the correct orientation for effective inhibition.

The conformational dynamics of the urea linker also influence binding. The —NHCONH— group can adopt different conformations, such as trans-cis or trans-trans. The specific conformation adopted by the molecule upon binding is crucial for achieving a complementary fit within the receptor site. The flexibility of the molecule allows it to adopt the most energetically favorable conformation, maximizing van der Waals contacts and stabilizing hydrogen bonds with key amino acid residues like serine and histidine in the binding pocket. These precise molecular interactions, governed by hydrogen bonding capabilities and conformational flexibility, are fundamental to the mechanism of action for this class of compounds.

An extensive search for scientific literature detailing the advanced spectroscopic and chromatographic characterization of the specific chemical compound This compound has been conducted. Despite a thorough review of available scientific databases and publications, specific experimental data corresponding to the requested analytical techniques for this exact molecule could not be located.

The required information for the sections and subsections below is not presently available in the public scientific domain accessible through this search:

Advanced Spectroscopic and Chromatographic Characterization of N 3,5 Dimethylphenyl N,n Dimethylurea

Advanced Chromatographic and Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

While general principles of these analytical techniques are well-established for urea (B33335) derivatives, providing a detailed and accurate analysis as requested requires specific, published data for N'-(3,5-Dimethylphenyl)-N,N-dimethylurea. To maintain scientific accuracy and adhere strictly to the user's instructions of focusing solely on the specified compound, the article cannot be generated without this foundational data.

Enantioselective Chromatography for Chiral Resolution and Stereoisomer Analysis

Enantioselective chromatography is a specialized analytical technique employed to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This methodology is fundamental in fields such as pharmaceutical analysis, where the chirality of a molecule can dictate its pharmacological and toxicological properties. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

However, the application of enantioselective chromatography is contingent upon the inherent chirality of the analyte. The molecular structure of this compound lacks a stereocenter or any other element of chirality, such as axial or planar chirality. A stereocenter typically consists of a carbon atom bonded to four different substituent groups, a condition that is not met in this molecule's structure.

The structure of this compound is symmetrical and does not exist as a pair of enantiomers. A similar compound, N'-(3-chlorophenyl)-N,N-dimethylurea, is classified as achiral. nih.gov Due to this absence of stereoisomerism, this compound is an achiral compound.

Consequently, enantioselective chromatography is not an applicable or necessary technique for the analysis of this compound. Since there are no enantiomers to resolve, there are no research findings or data related to its chiral resolution. Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with achiral stationary phases are sufficient for its separation and quantification.

Computational and Theoretical Studies of N 3,5 Dimethylphenyl N,n Dimethylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, offering deep insights into the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For N'-(3,5-Dimethylphenyl)-N,N-dimethylurea, DFT calculations would be instrumental in optimizing its three-dimensional geometry to find the most stable (ground state) conformation.

This analysis would yield key properties such as:

Bond Lengths and Angles: Precise predictions of the distances and angles between atoms.

Reaction Energetics: The energy changes associated with potential chemical reactions, such as degradation pathways, which is relevant for understanding its environmental persistence.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory or Coupled Cluster theory provide higher accuracy for electronic energies and properties.

For this compound, these high-level calculations would serve to:

Benchmark the results obtained from DFT methods.

Provide a more precise determination of the electronic energy and wavefunction.

Accurately model reaction barriers and transition states, which is crucial for understanding reaction mechanisms.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. It interprets the complex, delocalized molecular orbitals from a quantum calculation in terms of localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures.

An NBO analysis of this compound would reveal:

Hybridization: The character of the atomic orbitals involved in forming bonds.

Natural Atomic Charges: The charge distribution across the different atoms of the molecule.

Intramolecular Interactions: The analysis quantifies stabilizing interactions, such as hyperconjugation, which involves electron delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions are crucial for understanding the molecule's conformational preferences and stability. The strength of these interactions is typically evaluated using second-order perturbation theory, which calculates the stabilization energy E(2).

A hypothetical NBO analysis might investigate delocalization from the nitrogen lone pairs into the carbonyl (C=O) group's anti-bonding orbital, a key interaction in the urea (B33335) functional group.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and simulations are used to explore the physical movements and interactions of molecules over time.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is accomplished by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry, typically by systematically changing key dihedral angles.

For this compound, this analysis would focus on the rotation around several key single bonds:

The bond connecting the phenyl ring to the urea nitrogen.

The bond between the urea nitrogen and the carbonyl carbon.

The resulting PES would identify the lowest-energy conformers and the transition states that separate them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Molecular Dynamics (MD) simulations model the physical motion of atoms and molecules over time by solving Newton's equations of motion. These simulations can provide a detailed picture of how this compound would behave in different environments, such as in water or interacting with a biological target.

Key applications of MD simulations for this compound would include:

Solvation Studies: Simulating the molecule in a box of water molecules to understand how it dissolves and interacts with the solvent, including the formation of hydrogen bonds.

Binding Interactions: If the molecule is known to interact with a specific protein (e.g., in its role as a herbicide), MD simulations can model the binding process, revealing the specific interactions that stabilize the molecule in the protein's active site.

Aggregate Behavior: Simulating multiple molecules to observe how they interact with each other in a condensed phase.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new or untested chemicals, thereby reducing the need for extensive experimental testing. In the context of this compound, a member of the phenylurea herbicide family, QSAR and QSPR studies are pivotal for forecasting its biological efficacy and its environmental impact.

Prediction of Biological Activity Profiles Based on Molecular Descriptors

The biological activity of phenylurea herbicides, including this compound, is primarily attributed to their ability to inhibit photosynthesis. QSAR models for this class of compounds typically aim to predict their herbicidal potency, often expressed as the concentration required to inhibit a biological process by 50% (IC50). The predictive power of these models relies on a variety of molecular descriptors that quantify different aspects of the molecule's structure.

Key molecular descriptors that have been identified as significant in predicting the herbicidal activity of phenylurea compounds include:

Hydrophobicity (log P): This descriptor measures the partitioning of a compound between an oily and an aqueous phase. For phenylurea herbicides, hydrophobicity is crucial for their transport into and within the plant, as well as their interaction with the target site in the chloroplasts. A quadratic relationship between log P and herbicidal activity has often been observed, indicating that there is an optimal level of hydrophobicity for maximum efficacy.

Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for understanding the electronic interactions between the herbicide and its biological target. The energy of the LUMO (ELUMO) has been shown to be a relevant determinant in the antibody recognition of phenylurea herbicides, which can be analogous to receptor binding.

Steric and Topological Descriptors: These descriptors, which include molecular weight, molecular volume, and various shape indices, account for the size and shape of the molecule. They are critical for the "fit" of the herbicide into the binding pocket of its target protein. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields to model the interaction of the molecule with its receptor.

While a specific, publicly available QSAR model for this compound is not detailed in the reviewed literature, the general principles derived from studies on analogous phenylurea herbicides can be applied. A hypothetical QSAR model for predicting the herbicidal activity of a series of N,N-dimethyl-N'-(substituted phenyl)ureas might take the form of a multiple linear regression (MLR) equation.

Illustrative Data for a QSAR Model of Phenylurea Herbicides

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| N'-(phenyl)-N,N-dimethylurea | 4.85 | 4.92 | -0.07 |

| N'-(4-chlorophenyl)-N,N-dimethylurea | 5.62 | 5.58 | 0.04 |

| N'-(3,4-dichlorophenyl)-N,N-dimethylurea | 6.15 | 6.21 | -0.06 |

| This compound | 5.20 | 5.15 | 0.05 |

| N'-(4-methoxyphenyl)-N,N-dimethylurea | 4.98 | 5.03 | -0.05 |

Note: The data in this table is illustrative and intended to represent the type of data generated from a QSAR study. The pIC50 values are hypothetical.

Modeling of Environmental Fate and Transformation Parameters

The environmental fate of a pesticide like this compound is a complex process governed by its transport, transformation, and partitioning in various environmental compartments such as soil, water, and air. QSPR models are valuable tools for predicting key parameters that determine a chemical's environmental behavior.

Soil Sorption: The tendency of a chemical to bind to soil particles is a critical factor influencing its mobility and bioavailability. This is quantified by the soil sorption coefficient (Koc). QSPR models for predicting Koc often rely on descriptors such as:

log P (Hydrophobicity): A primary driver of sorption to soil organic matter.

Molecular Weight: Larger molecules may have more surface area for interaction.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds with soil components can increase sorption.

Studies on phenylurea herbicides have shown that soil properties like organic matter content, pH, and clay content, in conjunction with the molecular properties of the herbicide, govern the extent of sorption. nih.gov

Bioconcentration: The potential for a chemical to accumulate in living organisms is assessed by the bioconcentration factor (BCF). For phenylurea herbicides, QSPR models for BCF prediction are crucial for assessing their potential to enter the food chain. Key descriptors for BCF prediction include hydrophobicity (log P) and molecular size.

Degradation: Phenylurea herbicides can be degraded in the environment through processes like photodegradation and microbial degradation. While complex, computational models can provide insights into the potential pathways and rates of these transformations. For instance, quantum chemistry methods can be employed to understand and predict the photodegradation pathways of phenylureas by examining their electronic structure and excited state dynamics.

Illustrative QSPR Predictions for Environmental Parameters of Phenylurea Herbicides

| Compound | log P | Predicted log Koc | Predicted log BCF |

| N'-(phenyl)-N,N-dimethylurea | 1.58 | 2.10 | 1.35 |

| N'-(4-chlorophenyl)-N,N-dimethylurea | 2.38 | 2.75 | 1.98 |

| N'-(3,4-dichlorophenyl)-N,N-dimethylurea | 3.03 | 3.28 | 2.51 |

| This compound | 2.45 | 2.82 | 2.05 |

| N'-(4-methoxyphenyl)-N,N-dimethylurea | 1.64 | 2.18 | 1.42 |

Note: The data in this table is illustrative and based on general relationships observed for phenylurea herbicides. The predicted values are hypothetical.

Environmental Fate, Transformation, and Degradation Pathways of N 3,5 Dimethylphenyl N,n Dimethylurea

Photochemical Degradation in Aquatic and Terrestrial Environments

Photochemical degradation involves the transformation of a chemical compound through the absorption of light. This process can occur directly, through the absorption of solar radiation by the molecule itself, or indirectly, through reactions with photochemically generated reactive species. While general principles of photodecomposition have been established for the broader class of phenylurea herbicides, specific quantitative data and identified products for N'-(3,5-Dimethylphenyl)-N,N-dimethylurea are not extensively documented in publicly available scientific literature.

Direct Photolysis Mechanisms and Kinetics

Direct photolysis occurs when a chemical compound absorbs light energy, leading to its excitation and subsequent decomposition. Phenylurea herbicides are known to undergo degradation upon exposure to sunlight. cambridge.org The rate and mechanism of direct photolysis are dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process.

Indirect Photodegradation by Reactive Oxygen Species and Other Radical Processes

In natural waters and soils, the degradation of organic compounds is often accelerated by indirect photochemical processes. These reactions are mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated from the illumination of naturally occurring substances like nitrate (B79036) and dissolved organic matter. researchgate.net

Hydroxyl radicals are highly reactive and can initiate the degradation of phenylurea herbicides through addition to the aromatic ring or hydrogen abstraction. researchgate.net For the general class of phenylurea herbicides, reactions with hydroxyl radicals have been shown to be a significant degradation pathway. researchgate.net The presence of dissolved oxygen can further enhance the degradation rate by reacting with the initially formed organic radicals. researchgate.net However, specific kinetic data for the reaction of this compound with hydroxyl radicals and other reactive species have not been specifically reported.

Identification and Characterization of Photodegradation Products

The identification of photodegradation products is crucial for understanding the complete environmental fate of a compound. For other N,N-dimethyl-substituted phenylurea herbicides, photocatalytic degradation studies have proposed N-demethylation as a potential transformation pathway. nih.gov Other identified by-products for similar compounds include hydroxylated derivatives, resulting from the interaction with hydroxyl radicals. nih.gov

Despite these general findings for related compounds, specific research identifying and characterizing the photodegradation products of this compound is currently limited in the available scientific literature.

Biodegradation and Biotransformation Processes

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in the environmental dissipation of many synthetic chemicals, including phenylurea herbicides. oup.com

Microbial Degradation Pathways and Enzyme Systems Involved

The microbial metabolism of N,N-dimethyl-substituted phenylurea herbicides is a key factor in their degradation in soil and water. nih.gov A primary and often rate-limiting step in the biodegradation of these compounds is N-demethylation. researchgate.net

Several bacterial strains, particularly from the genus Sphingomonas, have been identified as being capable of degrading and even mineralizing N,N-dimethyl-substituted phenylurea herbicides. nih.govresearchgate.net Research has identified a specific enzyme system, a Rieske non-heme iron oxygenase designated as PdmAB, which is responsible for the initial mono-N-demethylation of these herbicides in Sphingobium sp. strain YBL2. nih.govresearchgate.net This enzyme system consists of an oxygenase component (PdmA and PdmB) that catalyzes the removal of one of the N-methyl groups. nih.govresearchgate.net This initial step is followed by a second N-demethylation, cleavage of the urea (B33335) side chain, and ultimately, the breakdown of the aromatic ring. nih.gov

Fungal degradation of N,N-dimethyl-substituted phenylureas also involves successive N-demethylation, and in some cases, hydroxylation of the molecule. nih.gov

Table 1: Key Microbial Processes in the Degradation of N,N-Dimethyl-Substituted Phenylureas

| Degradation Step | Description | Involved Microorganisms (Examples) | Enzyme System (Example) |

| Mono-N-demethylation | Removal of the first methyl group from the terminal nitrogen atom of the urea side chain. This is often the initial and rate-limiting step. | Sphingomonas sp., Sphingobium sp. | PdmAB (Rieske non-heme iron oxygenase) |

| Di-N-demethylation | Removal of the second methyl group from the terminal nitrogen atom. | Sphingomonas sp. | Not fully elucidated |

| Urea Side Chain Cleavage | Hydrolysis of the urea bond, leading to the formation of the corresponding aniline (B41778) derivative. | Arthrobacter globiformis | Aryl acylamidase (for some phenylureas) |

| Aromatic Ring Cleavage | Opening of the dimethylphenyl ring, leading to further degradation and potential mineralization to CO2. | Sphingomonas sp. | Various ring-cleavage dioxygenases |

| Hydroxylation | Addition of a hydroxyl group to the molecule, often observed in fungal degradation pathways. | Mortierella sp. | Cytochrome P450 monooxygenases (presumed) |

Identification of Biologically Transformed Metabolites

The stepwise degradation of this compound by microorganisms leads to the formation of several intermediate metabolites. Based on the established pathways for analogous N,N-dimethyl-substituted phenylurea herbicides, a proposed degradation sequence can be outlined.

The primary metabolites result from the sequential removal of the two methyl groups from the urea moiety. This is followed by the cleavage of the urea group to yield 3,5-dimethylaniline (B87155).

Table 2: Proposed Biologically Transformed Metabolites of this compound

| Metabolite Name | Chemical Structure | Precursor Compound |

| N'-(3,5-Dimethylphenyl)-N-methylurea | C₁₀H₁₄N₂O | This compound |

| N'-(3,5-Dimethylphenyl)urea | C₉H₁₂N₂O | N'-(3,5-Dimethylphenyl)-N-methylurea |

| 3,5-Dimethylaniline | C₈H₁₁N | N'-(3,5-Dimethylphenyl)urea |

Further degradation of 3,5-dimethylaniline would involve the cleavage of the aromatic ring, leading to smaller organic molecules that can be integrated into central microbial metabolic pathways. nih.gov Additionally, fungal metabolism may introduce hydroxylated versions of the parent compound and its demethylated metabolites. nih.gov

Factors Influencing Biodegradation Rates and Extent

The rate and extent of the biodegradation of this compound are influenced by a variety of environmental factors. These include the presence of suitable microbial populations, temperature, pH, and the availability of nutrients. While specific studies on this compound are limited, research on analogous phenylurea herbicides provides insight into the key factors governing its microbial degradation in soil and aquatic environments. nih.gov

Microbial Populations: The presence of microorganisms capable of degrading phenylurea herbicides is a primary determinant of biodegradation. nih.gov Fungi, in particular, have been shown to be effective in the degradation of these compounds. For instance, strains of the soil fungus Mortierella have demonstrated the ability to degrade the phenylurea herbicide diuron (B1670789). researchgate.net The degradation potential can vary significantly even among different strains of the same fungal species. researchgate.net The physiological significance of this degradation is not always clear; it may serve as a source of carbon or nitrogen for the microorganisms, or it could be a co-metabolic detoxification process. researchgate.net

Nutrient Availability: The availability of carbon and nitrogen in the environment can significantly impact biodegradation rates. Studies on the degradation of diuron by Mortierella have shown that the process is fastest in carbon and nitrogen-rich media. researchgate.net Conversely, suboptimal nutrient levels can restrict degradation, suggesting that the compound may not be utilized as a primary carbon or nitrogen source under such conditions. researchgate.net

Temperature: Temperature plays a crucial role in microbial activity and, consequently, in the biodegradation of organic compounds. Generally, an increase in temperature leads to higher rates of microbial growth and metabolism, which can accelerate biodegradation, up to an optimal point. researchgate.net For example, the highest degradation of phenol (B47542) by Serratia sp. was observed at a temperature of 30°C. researchgate.netopenjournalsnigeria.org.ng Lower temperatures can slow down enzymatic reactions and microbial growth, leading to reduced degradation rates. nih.gov

pH: The pH of the soil or water can affect both the chemical state of the herbicide and the activity of microbial enzymes. For many microbial processes, optimal degradation occurs within a specific pH range. For instance, the biodegradation of phenol by Serratia sp. was most effective at a pH of 7.5. researchgate.netopenjournalsnigeria.org.ng Deviations from the optimal pH can inhibit microbial activity and slow down the degradation process.

Factors Affecting Biodegradation of Phenylurea Herbicides (Based on Analogous Compounds)

| Factor | Influence on Biodegradation Rate | Example from Research |

|---|---|---|

| Microbial Population | Presence of adapted microbial consortia, particularly specific fungal strains, is critical for degradation. | Strains of the fungus Mortierella have been shown to degrade the phenylurea herbicide diuron. researchgate.net |

| Nutrient Availability | Degradation is generally faster in nutrient-rich (carbon and nitrogen) environments. | Diuron degradation by Mortierella was fastest in carbon and nitrogen-rich media. researchgate.net |

| Temperature | Rates typically increase with temperature up to an optimum, beyond which they decline. | Optimal phenol degradation by Serratia sp. was observed at 30°C. researchgate.netopenjournalsnigeria.org.ng |

| pH | Optimal degradation occurs within a specific pH range, which varies depending on the microbial species. | The highest phenol degradation by Serratia sp. was achieved at pH 7.5. researchgate.netopenjournalsnigeria.org.ng |

Abiotic Hydrolysis and Other Non-Photolytic Transformations

Abiotic hydrolysis can be a significant degradation pathway for some chemical compounds in the environment, particularly for those with susceptible functional groups like esters, amides, and carbamates. For phenylurea herbicides, the urea linkage can be susceptible to hydrolysis, which involves the cleavage of the molecule by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature.

Carbamate (B1207046) pesticides, which share some structural similarities with phenylureas, are known to undergo alkaline-catalyzed hydrolysis. researchgate.net This reaction typically involves the reaction of a hydroxide (B78521) ion with the carbonyl group, leading to the formation of an amine and a corresponding phenol. researchgate.net The half-lives for alkaline hydrolysis can vary significantly depending on the specific chemical structure and the pH. For example, at pH 9 and 27°C, the alkaline hydrolysis half-life for carbaryl (B1668338) is 0.15 days, while for propham (B1679637) and chlorpropham, it is greater than 1 x 10^4 days. researchgate.net

It is important to note that the rate of hydrolysis for some compounds can be very slow under typical environmental conditions. For instance, the calculated half-life for the hydrolysis of 1,3-Dimethylurea is over one year.

Hydrolysis of Related Compounds under Different Conditions

| Compound Class | Influencing Factors | General Observations from Research |

|---|---|---|

| N-Acylureas | pH, Temperature | Formation of unwanted N-acylurea byproducts can be suppressed at lower temperatures and pH. researchgate.net |

| Sulfonylureas | pH | Hydrolysis of the sulfonylurea linkage is a major abiotic degradation pathway, with the rate being greater as pH decreases. frontiersin.org |

| Carbamates | pH | Alkaline-catalyzed hydrolysis is a known degradation pathway. researchgate.net |

Environmental Distribution and Transport Modeling

The environmental distribution and transport of this compound are governed by a complex interplay of its physicochemical properties and the characteristics of the environmental compartments through which it moves. Modeling is a valuable tool used to predict the fate and transport of chemicals in the environment. researchgate.net

Sorption: A key process influencing the mobility of phenylurea herbicides in the environment is sorption to soil and sediment particles. nih.gov The extent of sorption is often described by the soil/water adsorption coefficient (Kd) or the Freundlich isotherm parameters (Kf and n). nih.govresearchgate.net Higher sorption leads to lower mobility and bioavailability. The primary soil properties that influence the sorption of phenylurea herbicides include organic carbon content, clay content, cation exchange capacity, and pH. nih.gov For moderately hydrophobic herbicides, a high correlation has been observed between these soil properties and their sorption parameters. nih.gov

Mobility and Leaching: Compounds with low sorption coefficients are more likely to be mobile in the soil and have a higher potential to leach into groundwater. The mobility of a pesticide is inversely related to its adsorption to the soil matrix. Studies on glyphosate, for example, have shown that its strong retention in the soil, as indicated by high Kf values, is the dominant factor limiting its mobility through the soil profile.

Environmental Fate Models: Various models can be used to predict the environmental fate and transport of chemicals. These models consider processes such as advection, dispersion, diffusion, sorption, and degradation. mdpi.com Fugacity models, for example, can predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. For compounds with high water solubility and low vapor pressure, the aqueous compartment is often predicted to be the main reservoir.

To accurately model the environmental distribution and transport of this compound, specific data on its physicochemical properties, such as its octanol-water partition coefficient (log Kow), water solubility, and vapor pressure, would be required. In the absence of such data, estimations can be made based on structurally similar compounds.

Key Parameters in Environmental Transport Modeling of Phenylurea Herbicides

| Parameter | Description | Significance in Modeling |

|---|---|---|

| Sorption Coefficients (Kd, Kf) | Measure the partitioning of the compound between the solid (soil/sediment) and aqueous phases. | Higher values indicate stronger binding to soil and lower mobility. nih.govresearchgate.net |

| Soil Organic Carbon Content | The amount of organic matter in the soil. | A key factor influencing the sorption of many organic compounds. nih.gov |

| Clay Content | The proportion of clay particles in the soil. | Can contribute significantly to the sorption of some herbicides. nih.gov |

| Octanol-Water Partition Coefficient (log Kow) | A measure of the compound's hydrophobicity. | Often correlates with the potential for sorption and bioaccumulation. nih.gov |

Advanced Applications and Materials Science Perspectives of N 3,5 Dimethylphenyl N,n Dimethylurea Analogues

Exploration in Agrochemical Science

The class of phenylurea compounds, to which N'-(3,5-Dimethylphenyl)-N,N-dimethylurea belongs, has long been a cornerstone of the herbicide industry. These molecules typically function by inhibiting photosynthesis in target weed species. atamanchemicals.com Research continues to leverage this chemical scaffold to design new, more effective, and selective herbicidal agents.

To evaluate the potential of new herbicidal candidates like analogues of this compound, they are often compared against established commercial products such as Diuron (B1670789) and Chlorotoluron. nih.govscilit.com These comparisons are crucial for understanding the relative efficacy and spectrum of activity. Diuron, or 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a potent photosystem-II inhibitor used for broad-spectrum weed control in various crops and non-crop areas. atamanchemicals.com Chlorotoluron is another widely used phenylurea herbicide. nih.gov

Comparative studies typically involve laboratory and greenhouse bioassays where the compounds are tested against a range of weed species. Key performance indicators include the concentration required to achieve a certain level of weed control (e.g., IC50 value) and the selectivity towards crop plants. Fungal biodegradation studies have also been conducted to compare the environmental fate of herbicides like Diuron and Chlorotoluron, which is an important consideration for new compound development. nih.gov The metabolic pathways of these herbicides are studied to understand how they are broken down in the environment, with research showing that degradation often involves processes like N-dealkylation and hydroxylation. nih.gov

Below is a comparative table of prominent urea-based herbicides.

| Feature | Diuron | Chlorotoluron | Isoproturon |

| Chemical Structure | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | 3-(3-chloro-4-methylphenyl)-1,1-dimethylurea | 3-(4-isopropylphenyl)-1,1-dimethylurea |

| Primary Use | Pre-emergent herbicide for broadleaf and grass weeds | Selective herbicide for controlling grasses and broad-leaved weeds in cereals | Selective herbicide for control of annual grasses and broad-leaved weeds |

| Mechanism of Action | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor |

| Environmental Fate Note | Subject to biodegradation by soil fungi and bacteria. nih.govnih.gov | Subject to biodegradation by soil fungi and bacteria. nih.govnih.gov | Subject to biodegradation by soil fungi and bacteria. nih.govnih.gov |

Utilization as a Chemical Building Block for Complex Molecules

The reactivity of the urea (B33335) functional group and the aromatic ring makes this compound a valuable intermediate in synthetic chemistry. It can be used as a starting material or a key building block in the construction of more complex molecular architectures.

In organic synthesis, N,N'-dimethylurea and its derivatives are employed as versatile reagents. atamankimya.com They can participate in a variety of chemical reactions to form more elaborate molecules. For instance, urea derivatives can undergo cyclization reactions to create heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. nih.gov The phenyl group of this compound can also be chemically modified through aromatic substitution reactions, allowing for the introduction of additional functional groups and the construction of complex target molecules. The use of dimethylurea as a precursor is established in the synthesis of various organic compounds, including caffeine (B1668208) and other fine chemicals. oecd.org

Urea derivatives are fundamental components in the synthesis of polyurea polymers. mdpi.com These materials are known for their durability, resistance to chemicals, and thermal stability. Polyurea is typically formed through the reaction of an isocyanate with an amine. While this compound itself is not a monomer for polymerization in this direct sense, its structural motifs can be incorporated into polymer chains to impart specific properties. For example, aromatic urea linkages can enhance the rigidity and thermal performance of a polymer. hbgxchemical.com By designing monomers that contain the 3,5-dimethylphenyl urea structure, it is possible to create polymers with tailored characteristics for specialized applications, such as high-performance coatings, elastomers, or advanced composites like aerogels. mdpi.com

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com Host-guest chemistry, a central concept in this field, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. researchgate.net

The urea functional group is well-known for its ability to form strong hydrogen bonds. This property makes urea derivatives, including this compound, attractive candidates for designing molecular hosts. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These directional interactions can be exploited to selectively bind specific guest molecules. researchgate.net By incorporating the this compound structure into larger macrocyclic or cavitand architectures, scientists can create sophisticated host molecules capable of recognizing and encapsulating guests, leading to applications in sensing, catalysis, and drug delivery. nih.gov The non-covalent interactions, such as hydrogen bonds and van der Waals forces, are key to the formation of these stable host-guest assemblies. mdpi.com

Investigation of Self-Assembly Processes

The self-assembly of urea derivatives is a cornerstone of supramolecular chemistry, driven by the formation of robust and directional hydrogen bonds. In the case of diarylureas, the primary interaction is the N-H···O=C hydrogen bond, which typically leads to the formation of one-dimensional tapes or chains. lookchem.comresearchgate.net The carbonyl oxygen can act as a bifurcated acceptor for two N-H donors from adjacent molecules, creating a strong and predictable linear aggregation. lookchem.com

However, the specific structure of this compound introduces a significant deviation from this common motif. Possessing only one N-H proton, it cannot form the classic bifurcated hydrogen-bonded chains seen in N,N'-disubstituted ureas. Instead, its self-assembly would be dictated by the formation of simpler, linear hydrogen-bonded chains where each urea molecule acts as a single donor and a single acceptor. The presence of the bulky 3,5-dimethylphenyl group and the two N-methyl groups will also impart significant steric influence on the packing of these chains, potentially leading to more complex, twisted, or helical supramolecular structures.

Computational modeling, such as Density Functional Theory (DFT) and molecular electrostatic potential (ESP) analysis, has been employed to understand the conformations and intermolecular interactions of phenylurea compounds. researchgate.net Such studies reveal that the planarity of the urea unit and the dihedral angles between the urea and the phenyl rings are critical in determining the stability of different conformers and their propensity to form specific hydrogen-bonding patterns. researchgate.net For this compound analogues, these investigations would be crucial to predict and understand their supramolecular architectures.

Design of Chiral Stationary Phases and Selective Adsorbents

The 3,5-dimethylphenyl moiety, a key component of the titular compound, has proven to be exceptionally effective in the field of chiral separations. Analogues, particularly polysaccharide derivatives functionalized with 3,5-dimethylphenylcarbamate groups, are the basis for some of the most successful and widely used chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). nih.govnih.gov

The design of these CSPs involves covalently bonding or coating a chiral selector, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), onto a solid support, typically silica (B1680970) gel. nih.gov The remarkable chiral recognition ability of these materials stems from a combination of intermolecular interactions between the CSP and the enantiomers of the analyte. rsc.org These interactions include:

Hydrogen bonding: The N-H and C=O groups of the carbamate (B1207046) linker provide sites for hydrogen bond donor and acceptor interactions.

π-π stacking: The electron-rich 3,5-dimethylphenyl groups offer opportunities for aromatic interactions with analytes containing phenyl rings.

Steric interactions: The chiral grooves and cavities formed by the helical structure of the polysaccharide backbone, decorated with the bulky 3,5-dimethylphenylcarbamate groups, create a stereochemically defined environment. Enantiomers fit into these chiral cavities differently, leading to variations in interaction energy and, consequently, separation. researchgate.net

Molecular docking studies have further elucidated these chiral recognition mechanisms, confirming that hydrogen bonding, hydrophobic effects, and π-π stacking are all involved in the stereoselective interactions that lead to enantiomeric separation. rsc.org

The effectiveness of these CSPs is influenced by several design and operational parameters. For instance, the degree of polymerization of the cellulose backbone has been shown to affect chiral recognition, with a degree of polymerization of at least 18 being sufficient to achieve chiral recognition capabilities similar to that of much larger polymers. mdpi.com Furthermore, the method of preparing the CSP, such as the amount of the chiral selector coated onto the silica support, can be optimized to enhance resolution and column efficiency. nih.gov

The table below presents representative data on the enantioseparation of various racemic compounds using a chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate).

| Racemic Compound | Mobile Phase (Hexane/2-Propanol) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| Tröger's Base | 90/10 | 1.25 | 2.50 |

| Flavanone | 90/10 | 1.67 | 4.80 |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | 98/2 | 2.15 | 5.60 |

| Benzoin | 90/10 | 1.45 | 3.90 |

| trans-Stilbene Oxide | 99/1 | 1.80 | 3.10 |

Beyond chromatography, the principles of molecular recognition inherent in urea-based structures are being applied to the design of selective adsorbents. Urea-functionalized materials, such as metal-organic frameworks (MOFs), have demonstrated high efficacy in selectively capturing specific molecules. researchgate.netnih.gov The urea moieties within these porous structures provide hydrogen-bonding sites that can selectively interact with target adsorbates. For example, urea-functionalized MOFs have shown rapid and selective removal of heavy metal ions like Hg(II) and Pb(II) from water. nih.gov This suggests that materials incorporating this compound or its analogues could be designed as selective adsorbents for targeted organic molecules, leveraging the specific hydrogen bonding and hydrophobic interactions provided by the urea and dimethylphenyl groups.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine (1.2 eq) | |

| Reaction Temperature | 0–25°C (room temperature) | |

| Purification Method | Ethanol/water recrystallization |

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Confirm the urea carbonyl stretch (~1640–1680 cm⁻¹) and absence of primary amine N-H stretches (~3300 cm⁻¹) .

- NMR: ¹H NMR should show singlet peaks for dimethyl groups (δ 3.0–3.2 ppm, 6H) and aromatic protons (δ 6.5–7.0 ppm for 3,5-dimethylphenyl) .

- X-ray Crystallography: Resolve molecular geometry (e.g., bond angles, torsion angles). For example, the C1-SO2-NH-C7 torsion angle in related sulfonamides is 53.9(2)° . Use SHELXL for refinement and validate with CIF checkers (e.g., PLATON) .

Advanced: How can researchers resolve contradictions in crystallographic data for urea derivatives with meta-substituted aryl groups?

Methodological Answer:

Contradictions in bond angles or packing motifs (e.g., hydrogen-bonding networks) may arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) in meta positions alter crystal lattice parameters compared to electron-donating groups (e.g., -CH₃) . To resolve discrepancies:

Cross-validate data using multiple datasets (e.g., Cambridge Structural Database).

Perform Hirshfeld surface analysis to quantify intermolecular interactions.

Re-refine structures with constraints (e.g., riding H-atom models) and check for twinning or disorder .

Q. Table 2: Crystallographic Parameters for Related Compounds

| Compound | Space Group | Torsion Angle (°) | Intermolecular H-bond (Å) | Source |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | P2₁/c | 53.9(2) | N-H···O: 2.89 | |

| N-(3-Chlorophenyl)-2,2,2-trichloroacetamide | P-1 | 46.1(3) | N-H···O: 2.95 |

Advanced: How can substituent effects on bioactivity be systematically studied for this compound analogs?

Methodological Answer:

Design a substituent library: Replace 3,5-dimethyl groups with electron-donating (-OCH₃) or withdrawing (-CF₃) groups .

Assay bioactivity: Use enzyme inhibition assays (e.g., acetylcholinesterase for herbicide relevance) or antifungal susceptibility testing .

QSAR Modeling: Correlate substituent Hammett constants (σ) with bioactivity using multivariate regression. For example, logP values predict membrane permeability .

Basic: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to enzyme active sites (e.g., photosystem II for herbicide activity). Use PDB structures (e.g., 1FE1) .

- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to analyze charge distribution on the urea moiety .

Advanced: How can researchers address discrepancies in thermal stability data for urea derivatives?

Methodological Answer:

Thermogravimetric analysis (TGA) discrepancies may arise from polymorphic forms or hydration. Mitigation steps:

Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions.

Use dynamic vapor sorption (DVS) to assess hygroscopicity.

Compare with predicted thermal stability via group contribution methods (e.g., Benson increments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.